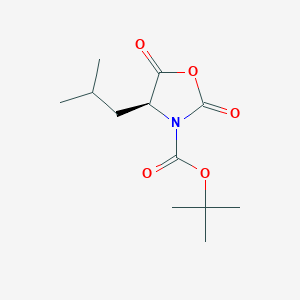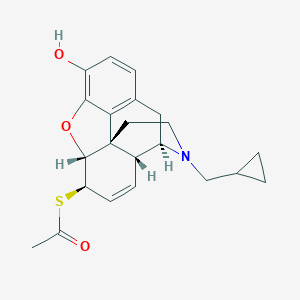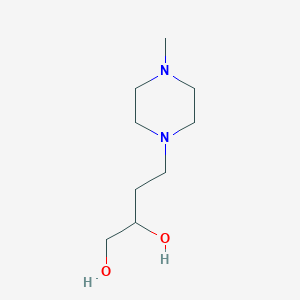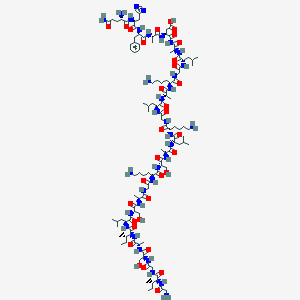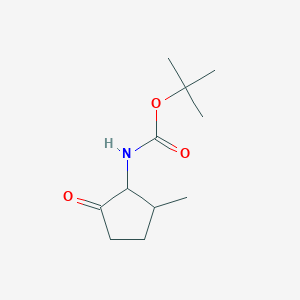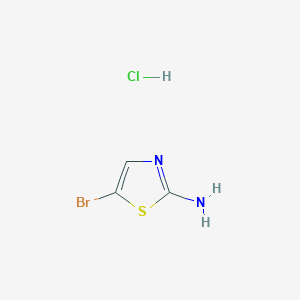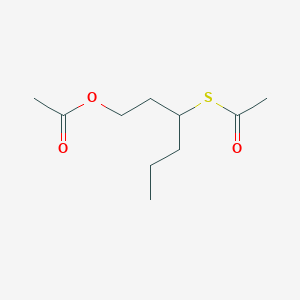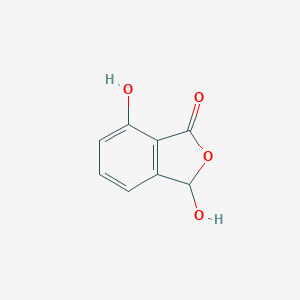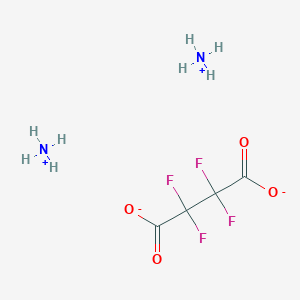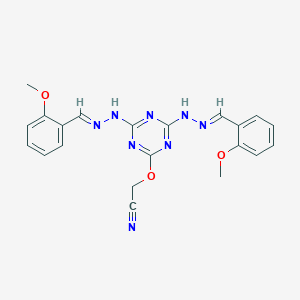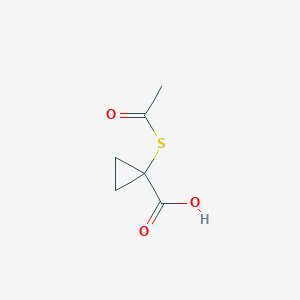
1-Acetylsulfanylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylsulfanylcyclopropane-1-carboxylic acid (ASCPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclopropane derivative that contains a sulfur atom and an acetyl group. ASCPC has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 1-Acetylsulfanylcyclopropane-1-carboxylic acid involves the inhibition of certain enzymes, as mentioned earlier. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 and lipoxygenase. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to have anti-oxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetylsulfanylcyclopropane-1-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been studied in detail. Additionally, 1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to have a wide range of potential applications in scientific research. However, there are also some limitations to using 1-Acetylsulfanylcyclopropane-1-carboxylic acid in lab experiments. Its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its effects on different cell types and organisms may vary, which can make it challenging to draw definitive conclusions about its potential applications.
Direcciones Futuras
There are several future directions for research on 1-Acetylsulfanylcyclopropane-1-carboxylic acid. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 1-Acetylsulfanylcyclopropane-1-carboxylic acid for cancer treatment. Additionally, more research is needed to understand the mechanism of action of 1-Acetylsulfanylcyclopropane-1-carboxylic acid in cancer cells. Another area of interest is the potential use of 1-Acetylsulfanylcyclopropane-1-carboxylic acid in the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of 1-Acetylsulfanylcyclopropane-1-carboxylic acid for reducing inflammation. Additionally, more research is needed to understand the long-term effects of 1-Acetylsulfanylcyclopropane-1-carboxylic acid on the body. Finally, there is a need for research on the potential use of 1-Acetylsulfanylcyclopropane-1-carboxylic acid in other scientific research fields, such as neuroscience and immunology.
Métodos De Síntesis
1-Acetylsulfanylcyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of ethyl 1-acetylsulfanyl-2-cyclopropanecarboxylate with sodium hydride and methyl iodide, and the reaction of ethyl 1-acetylsulfanyl-2-cyclopropanecarboxylate with sodium methoxide and methyl iodide. These methods have been optimized to yield high purity and yield of 1-Acetylsulfanylcyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-Acetylsulfanylcyclopropane-1-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition by 1-Acetylsulfanylcyclopropane-1-carboxylic acid can lead to a reduction in inflammation. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, leading to their death.
Propiedades
Número CAS |
128732-54-7 |
|---|---|
Nombre del producto |
1-Acetylsulfanylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C6H8O3S |
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
1-acetylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-4(7)10-6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) |
Clave InChI |
LSOBACJMMZBDGP-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1(CC1)C(=O)O |
SMILES canónico |
CC(=O)SC1(CC1)C(=O)O |
Sinónimos |
Cyclopropanecarboxylic acid, 1-(acetylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



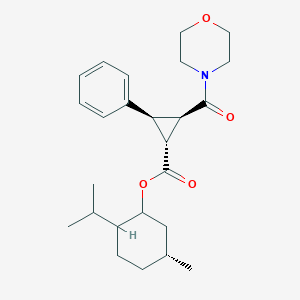
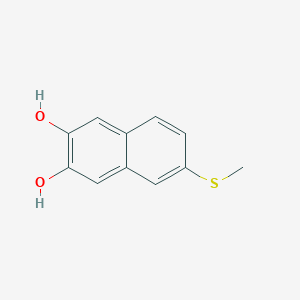
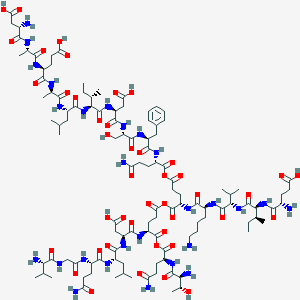
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
